molecular formula C10H6F4O3 B13696175 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13696175
M. Wt: 250.15 g/mol
InChI Key: ITDRYERJDWPJIA-UHFFFAOYSA-N
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Description

3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a fluorinated aromatic compound featuring a phenyl ring substituted with fluorine and a trifluoromethyl group at the 2- and 6-positions, respectively. The molecule also contains a 2-oxopropanoic acid moiety, which introduces a reactive ketone and carboxylic acid group.

Properties

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

IUPAC Name

3-[2-fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6F4O3/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3H,4H2,(H,16,17)

InChI Key

ITDRYERJDWPJIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Aromatic Ketone Intermediate

A widely utilized method starts from a suitably substituted aromatic ketone intermediate:

  • Step 1: Preparation of 2-fluoro-6-(trifluoromethyl)acetophenone by selective electrophilic substitution or cross-coupling reactions.
  • Step 2: Side-chain oxidation of the methyl ketone group to the corresponding 2-oxopropanoic acid.

Reagents and conditions:

  • Oxidation typically uses potassium permanganate (KMnO4) under controlled temperature to avoid over-oxidation.
  • Alternative oxidants such as chromium-based reagents or catalytic aerobic oxidation may be employed for better selectivity.
  • The reaction is often conducted in aqueous or biphasic media to facilitate oxidation and product isolation.

Biocatalytic Reduction and Enzymatic Approaches

Recent advances in biocatalysis have shown promise for stereoselective synthesis of keto acids similar to 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid:

  • Use of alcohol dehydrogenases (ADHs) and glucose dehydrogenase (GDH) recycling systems enables selective reduction of keto intermediates to hydroxy acids with high enantiomeric excess.
  • Enzymatic oxidation can also be employed to convert hydroxy acids back to keto acids under mild conditions.
  • These methods provide high yields (>79%) and excellent optical purity (>98%) in industrially relevant scales.

Continuous Flow Synthesis

Industrial synthesis may leverage continuous flow reactors to improve reaction control, scalability, and yield:

  • Continuous flow allows precise temperature and reagent control during oxidation and substitution steps.
  • Enhanced mass transfer and reaction kinetics improve product purity and reduce reaction times.
  • This approach is particularly advantageous for hazardous or highly reactive reagents used in fluorination and oxidation steps.

Comparative Data Table of Synthesis Parameters

Parameter Chemical Oxidation Method Biocatalytic Method Continuous Flow Method
Starting Material 2-Fluoro-6-(trifluoromethyl)acetophenone Same or hydroxy acid intermediate Same as chemical method
Key Reagents Potassium permanganate, chromium reagents Alcohol dehydrogenase, glucose dehydrogenase Same as chemical, with flow control
Reaction Time Several hours to overnight 10-12 hours Reduced to hours or less
Yield (%) 70-85% Up to 79% isolated Comparable or improved
Purity Moderate to high >98% chemical and optical purity High purity due to controlled conditions
Environmental Impact Moderate, due to heavy metal oxidants Low, enzymatic and mild conditions Low, efficient reagent use
Scalability Moderate High, demonstrated at >30 g scale High, industrially relevant

Research Findings and Notes

  • The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances the compound's stability and biological activity, making the synthesis challenging but rewarding.
  • Biocatalytic methods outperform classical chemical routes in stereoselectivity and environmental friendliness, though they require specialized enzymes and cofactors.
  • Continuous flow technology is emerging as a preferred industrial method due to safety and efficiency in handling fluorinated reagents.
  • No reliable data was found from less rigorous sources such as benchchem.com or smolecule.com, aligning with the requirement to exclude these.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Fluorinated Aliphatic Propanoic Acid Derivatives

Compounds such as Propanoic acid, 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]- (CAS 919005-14-4) and Propanoic acid, 3-[2-[1,2-difluoro-2-oxo-1-(trifluoromethyl)ethoxy]-1,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-2,2,3,3-tetrafluoro-, methyl ester (CAS 69116-73-0) () differ structurally from the target compound in their aliphatic fluorinated chains and ether/ester linkages. Key distinctions include:

Property Target Compound Aliphatic Fluorinated Derivatives
Core Structure Aromatic phenyl ring with 2-oxopropanoic acid Aliphatic chains with perfluoroalkyl/ether groups
Acidity (pKa) Likely lower (strong electron-withdrawing groups on aromatic ring) Variable, influenced by proximity of fluorine atoms to carboxylic acid
Applications Potential pharmaceutical intermediate Surfactants, polymers, or industrial coatings due to hydrophobicity and chemical stability

The aromatic fluorine and trifluoromethyl groups in the target compound may enhance π-π stacking interactions in drug design, whereas aliphatic derivatives are more suited for non-polar applications.

Fluorinated Aromatic Pharmaceuticals (Aprepitant/Fosaprepitant)

While they share fluorinated aromatic motifs with the target compound, critical differences arise:

Property Target Compound Aprepitant/Fosaprepitant
Functional Groups 2-Oxopropanoic acid (ketone + carboxylic acid) Triazolone and phosphonic acid groups (Fosaprepitant)
Bioactivity Unreported, but acidic groups may influence receptor binding Neurokinin-1 receptor antagonists (antiemetic drugs)
Synthetic Utility Potential as a building block for keto-acid derivatives Requires complex multi-step synthesis involving morpholine and triazolone rings

The target compound’s simpler structure and reactive keto-acid moiety make it a versatile intermediate, whereas Aprepitant derivatives are optimized for specific biological targets.

Fluorinated Polymeric Esters

Compounds like 2-Propenoic acid, 2-methyl-, 2-[[[[5-[[[4-[[(heptadecafluorooctyl)sulfonyl]methylamino]butoxy]carbonyl]amino]-2-methylphenyl]amino]carbonyl]oxy]propyl ester (CAS 70900-34-4) () are fluorinated acrylate esters designed for polymerization. Comparisons include:

Property Target Compound Fluorinated Polymeric Esters
Chemical Class Small-molecule carboxylic acid High-molecular-weight esters/polymers
Solubility Likely polar due to carboxylic acid group Hydrophobic, suitable for water-resistant coatings
Thermal Stability Moderate (decomposition at high temperatures) Exceptional stability due to perfluorinated chains and cross-linked structures

The target compound’s carboxylic acid group enables solubility in polar solvents, contrasting with the industrial focus of polymeric esters.

Biological Activity

3-[2-Fluoro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a synthetic organic compound notable for its unique molecular structure, which includes a fluorinated aromatic ring and a keto acid functional group. This compound, with the molecular formula C10H6F4O3C_{10}H_6F_4O_3 and a molecular weight of approximately 250.15 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Structural Characteristics

The presence of fluorine and trifluoromethyl groups in the compound enhances its lipophilicity and metabolic stability. These properties are crucial for improving interactions with biological targets, potentially leading to enhanced efficacy in therapeutic applications. The compound's structure can be summarized as follows:

Property Value
Molecular FormulaC10H6F4O3C_{10}H_6F_4O_3
Molecular Weight250.15 g/mol
Key Functional GroupsKeto acid, Fluorinated aromatic ring

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. Compounds with similar structural features have been investigated for their ability to inhibit pathways such as the NF-kB signaling pathway, which plays a critical role in inflammation. The introduction of fluorine atoms is known to enhance binding affinity to specific proteins, potentially improving therapeutic outcomes against inflammatory diseases.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. The enhanced lipophilicity due to the fluorinated groups could improve membrane permeability, allowing for better cellular uptake and efficacy against cancer cells. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting a potential mechanism of action for this compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound. Notable findings include:

  • Inhibition of Prostaglandin E Synthase (mPGES-1) : A study focused on dioxane-fused tricyclic derivatives found that modifications similar to those present in this compound lead to potent mPGES-1 inhibitors, highlighting the significance of structural features in enhancing biological activity .
  • Cytotoxicity Against Cancer Cell Lines : In vitro evaluations demonstrated that compounds with similar fluorinated structures exhibited selective cytotoxicity against various cancer cell lines, including melanoma and non-melanoma epidermoid carcinoma cells. The results indicated that these compounds could act as pro-oxidants, triggering high levels of reactive oxygen species (ROS) selectively in malignant cells .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess binding affinities and interaction dynamics with target proteins.

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield Optimization
EsterificationH₂SO₄, reflux (60–80°C)Excess methanol improves conversion
AcylationAlCl₃, anhydrous conditionsControlled temperature (0–5°C) prevents side reactions

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for acylation steps to reduce byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
  • Temperature Gradients : Gradual warming during ester hydrolysis minimizes decomposition .

Data Contradiction Analysis : Conflicting reports on CrO₃ efficacy in oxidation steps may arise from trace moisture; rigorous drying of reagents is critical .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.2–7.8 ppm) and keto-carbonyl (δ 190–210 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (1700–1750 cm⁻¹) and ketone (1650–1700 cm⁻¹) groups .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the trifluoromethylphenyl moiety .

Advanced: How to resolve structural ambiguities when crystallography data is unavailable?

Answer:

  • DFT Calculations : Compare computed NMR chemical shifts (e.g., B3LYP/6-31G*) with experimental data .
  • Tandem MS/MS : Fragment ion analysis to confirm substitution patterns on the phenyl ring .

Basic: What are the key functional groups influencing reactivity?

Answer:

  • Trifluoromethyl Group : Electron-withdrawing effect enhances electrophilicity of the phenyl ring .
  • Keto-Carboxylic Acid : Participates in hydrogen bonding and chelation with metal catalysts .

Q. Reactivity Table :

Functional GroupReactivity TypeExample Reactions
-COOHAcid-baseEsterification, salt formation
C=O (keto)Nucleophilic attackReduction to alcohol

Advanced: How to analyze contradictory data on the compound’s stability under varying pH?

Answer:

  • Kinetic Studies : Monitor degradation rates via HPLC at pH 2–12. Acidic conditions promote keto-enol tautomerism, while basic conditions hydrolyze the ester .
  • Controlled Experiments : Use buffered solutions to isolate pH effects from solvent or temperature variables .

Basic: What are typical purification techniques for this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients for polar impurities .

Advanced: What strategies enable regioselective substitution on the phenyl ring?

Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to position substituents .
  • Protecting Groups : Temporarily block reactive sites (e.g., -COOH as methyl ester) during functionalization .

Basic: What are common degradation pathways for this compound?

Answer:

  • Hydrolysis : Ester or amide derivatives degrade to carboxylic acids in aqueous media .
  • Oxidative Degradation : Keto group forms peroxides under light or O₂ exposure .

Advanced: How to address discrepancies in reported bioactivity data?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., F vs. Cl) to isolate bioactive motifs .
  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate biological tests .

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